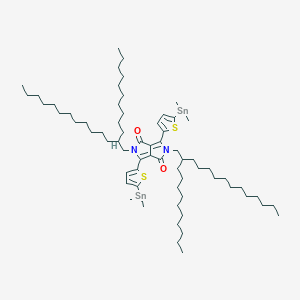
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a benzyl group, an amino group, and a cyclohexyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the benzyl group: The benzyl group is attached using benzyl bromide in the presence of a base.
Formation of the carbamate group: The carbamate group is formed by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- (S)-tert-Butyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
- (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
Uniqueness
This compound is unique due to its specific structural features and chiral nature. These characteristics make it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C20H31N3O3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
benzyl N-[4-[(2-amino-3-methylbutanoyl)-methylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-11-9-16(10-12-17)22-20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,25) |
InChIキー |
CFCUPNDBWFXXDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


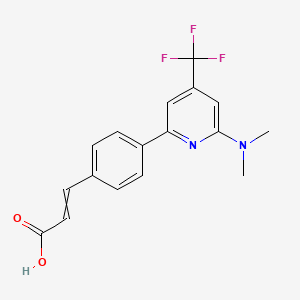
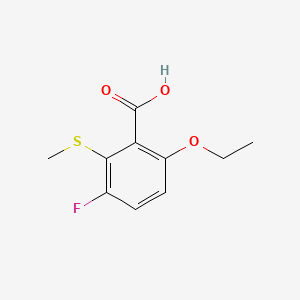
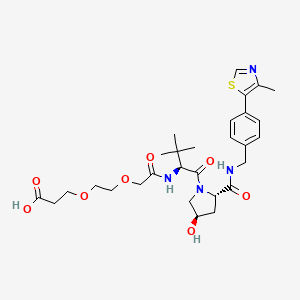
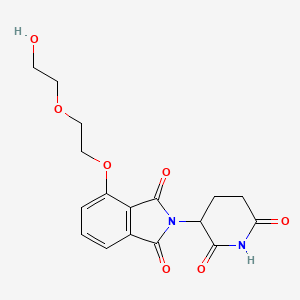
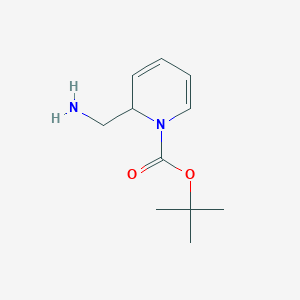
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)

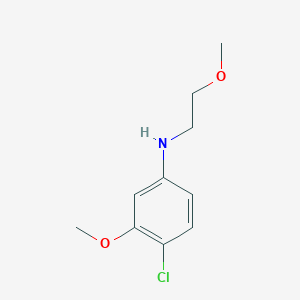
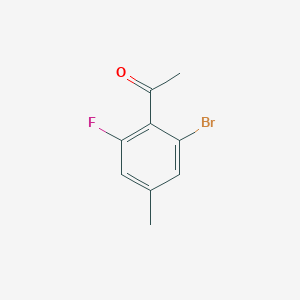
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
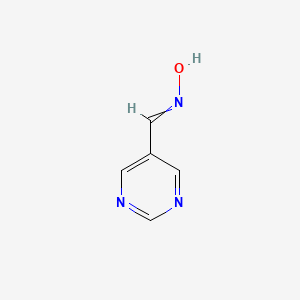
![2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14773309.png)
